N-(2-Methoxyphenyl)-4-methoxycinnamamide
Description
N-(2-Methoxyphenyl)-4-methoxycinnamamide is a cinnamamide derivative featuring methoxy substituents at the 2-position of the aniline moiety and the 4-position of the cinnamoyl aromatic ring. This compound belongs to the class of phenolic amides, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO3/c1-20-14-10-7-13(8-11-14)9-12-17(19)18-15-5-3-4-6-16(15)21-2/h3-12H,1-2H3,(H,18,19)/b12-9+ |
InChI Key |
SDUMYHQPHOLWJW-FMIVXFBMSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares N-(2-Methoxyphenyl)-4-methoxycinnamamide with structurally related compounds, emphasizing substituent effects, molecular properties, and biological relevance:
Key Findings
However, this substitution is critical in modulating CYP-mediated metabolism, as seen in N-(2-methoxyphenyl)hydroxylamine, which generates o-anisidine (a toxic metabolite) via reductive pathways .
Biological Activity: Compared to N-(2-Methoxyphenyl)carbamoyl benzamides (e.g., 2,4-dichloro derivative in ), which exhibit insecticidal activity, the cinnamamide core in the target compound may offer distinct bioactivity due to its extended conjugation and planar structure, favoring interactions with aromatic-rich binding pockets .
Metabolic Pathways: The 2-methoxyphenyl group is prone to enzymatic demethylation by CYP1A and CYP2B isoforms, generating reactive intermediates like o-aminophenol and o-nitrosoanisole, which may pose toxicity risks . This contrasts with N-(4-Methoxyphenyl)cinnamamide, where para-substitution likely reduces such metabolic liabilities .
Synthetic Accessibility: Multi-component reactions (e.g., Ugi-type reactions) used for synthesizing N-(tert-butylamino)cinnamamides () could be adapted for the target compound, with yields >80% achievable under optimized conditions .
Research Implications
- Drug Design : The target compound’s dual methoxy substitution offers a balance between lipophilicity and metabolic stability, making it a candidate for further optimization in antimicrobial or anticancer drug discovery.
- Toxicology : The 2-methoxy group necessitates careful evaluation of CYP-mediated metabolism to mitigate toxicity risks .
- Analytical Applications: The conjugated cinnamoyl system supports UV/Vis-based quantification methods, as demonstrated in related phenolic amides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
